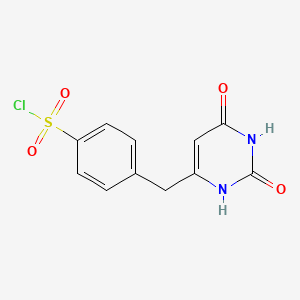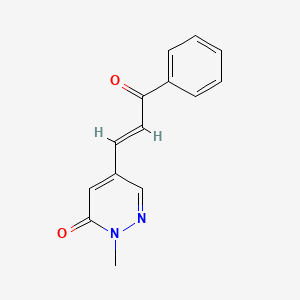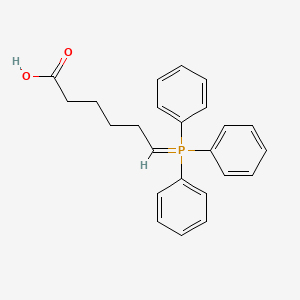
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a tetrahydropyrimidinylmethyl group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is typically performed at a temperature range of 0-5°C to control the rate of reaction and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and to improve yield. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is typically carried out in aqueous media at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis reactions.
Sulfonyl Hydride: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzenesulfonic acid
- 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonamide
- 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl hydride
Uniqueness
The uniqueness of 4-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)benzene-1-sulfonyl chloride lies in its high reactivity and versatility as a synthetic intermediate. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
16290-71-4 |
|---|---|
Fórmula molecular |
C11H9ClN2O4S |
Peso molecular |
300.72 g/mol |
Nombre IUPAC |
4-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O4S/c12-19(17,18)9-3-1-7(2-4-9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) |
Clave InChI |
QTCUVHXENORRFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)

![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)


![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)



![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)




